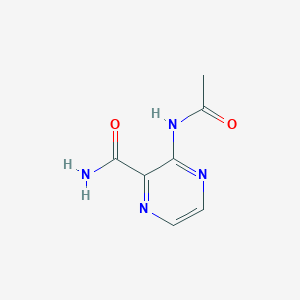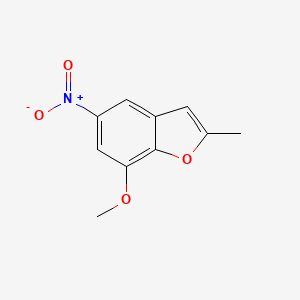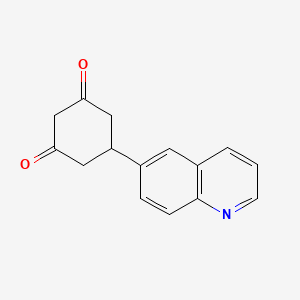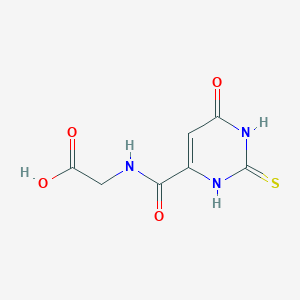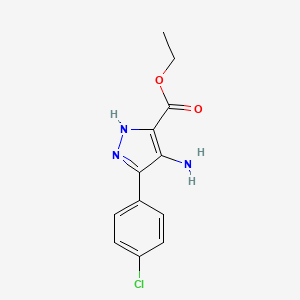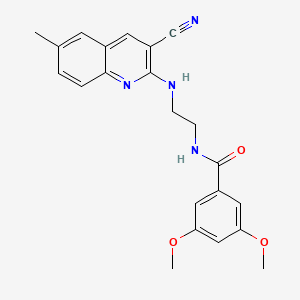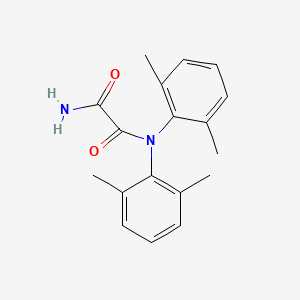
N',N'-bis(2,6-dimethylphenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-Bis(2,6-dimethylphenyl)oxalamide is an organic compound with the molecular formula C18H20N2O4. It is known for its applications as an intermediate in organic synthesis and pharmaceutical research. This compound is characterized by its white crystalline powder form and its solubility in common organic solvents such as ketones, alcohols, and ethers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N1,N1-Bis(2,6-dimethylphenyl)oxalamide can be synthesized through the reaction of 2,6-dimethylaniline with diethyl oxalate. The reaction typically occurs under anhydrous conditions in the presence of a suitable solvent. Heating or the use of a catalyst can facilitate the reaction .
Industrial Production Methods
In industrial settings, the synthesis of N1,N1-Bis(2,6-dimethylphenyl)oxalamide follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1-Bis(2,6-dimethylphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxamides.
Reduction: Reduction reactions can convert the oxalamide group into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents[][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides, while reduction can produce amines[3][3].
Applications De Recherche Scientifique
N1,N1-Bis(2,6-dimethylphenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is used in the study of enzyme inhibitors and other biological processes.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: The compound is utilized in the production of colorants for plastics and inks.
Mécanisme D'action
The mechanism of action of N1,N1-Bis(2,6-dimethylphenyl)oxalamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with biological pathways, leading to its effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- N,N’-Bis(4-hydroxy-2,6-dimethylphenyl)oxamide
- N,N’-Bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide
Uniqueness
N1,N1-Bis(2,6-dimethylphenyl)oxalamide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its solubility in various organic solvents and its ability to undergo multiple types of chemical reactions make it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C18H20N2O2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
N',N'-bis(2,6-dimethylphenyl)oxamide |
InChI |
InChI=1S/C18H20N2O2/c1-11-7-5-8-12(2)15(11)20(18(22)17(19)21)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H2,19,21) |
Clé InChI |
BHKWQHZKHFDCJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N(C2=C(C=CC=C2C)C)C(=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


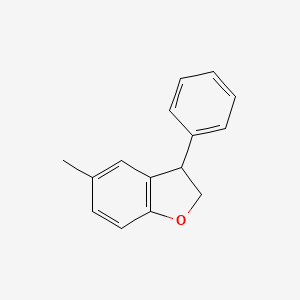
![2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid](/img/structure/B12904023.png)
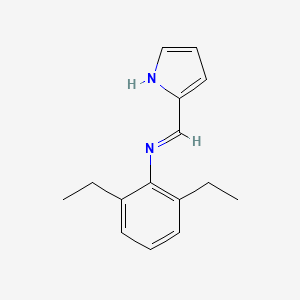
![N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B12904041.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
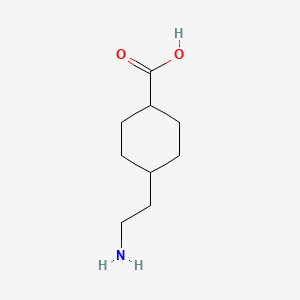
![6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid](/img/structure/B12904057.png)
![(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid](/img/structure/B12904061.png)
